N-[1-(4-cyanophenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide
Description
N-[1-(4-cyanophenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclobutyl group attached to a cyanophenyl moiety, along with a tetrahydrocyclopropa[a]indene core. The combination of these structural elements imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Properties
IUPAC Name |
N-[1-(4-cyanophenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c23-13-14-6-8-16(9-7-14)22(10-3-11-22)24-21(25)20-18-12-15-4-1-2-5-17(15)19(18)20/h1-2,4-9,18-20H,3,10-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMMSIZSJYKLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C#N)NC(=O)C3C4C3C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanophenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions . The specific reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-cyanophenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(4-cyanophenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[1-(4-cyanophenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide
- N-[1-(4-methylphenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide
Uniqueness
N-[1-(4-cyanophenyl)cyclobutyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
